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Compound of Interest

Compound Name: 5-Amino-4-bromo-2-chlorophenol

Cat. No.: B3027061 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 5-Amino-4-bromo-2-
chlorophenol

Introduction
5-Amino-4-bromo-2-chlorophenol is a halogenated and aminated phenolic compound. As a

substituted aromatic molecule, it serves as a versatile intermediate in organic synthesis,

particularly within the pharmaceutical and specialty chemical industries. The precise

arrangement of its functional groups—hydroxyl, amino, bromo, and chloro—imparts a unique

electronic and steric profile, dictating its reactivity, stability, and physical behavior. For

researchers and drug development professionals, a thorough understanding of its

physicochemical properties is not merely academic; it is a prerequisite for successful process

development, formulation, quality control, and safety management.

This guide provides a detailed examination of the core physicochemical attributes of 5-Amino-
4-bromo-2-chlorophenol, grounded in available technical data. It offers insights into the

causality behind its properties and outlines robust methodologies for its analytical

characterization, ensuring scientific integrity and practical applicability.

Chemical Identity and Structure
The unambiguous identification of a chemical entity is the foundation of all subsequent

scientific investigation. The structural arrangement of 5-Amino-4-bromo-2-chlorophenol is
key to understanding its properties.
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IUPAC Name: 5-amino-4-bromo-2-chlorophenol

CAS Number: 1232505-77-9

Molecular Formula: C₆H₅BrClNO

Canonical SMILES: C1=C(C(=C(C=C1N)Br)O)Cl

InChI Key: AHVAEBUVWFXKIV-UHFFFAOYSA-N

Caption: 2D structure of 5-Amino-4-bromo-2-chlorophenol.

Core Physicochemical Properties
The interplay of the functional groups defines the macroscopic and microscopic properties of

the compound. These parameters are critical for predicting its behavior in various chemical and

biological systems.

Property Value Source(s)

Molecular Weight 222.47 g/mol

Physical Form Solid, Powder

Melting Point
185 - 189 °C (for a related

isomer)
[1]

Boiling Point Data not readily available

Solubility Insoluble in water [2]

pKa (Phenolic OH) Estimated ~8.5 - 9.5

Partition Coefficient (logP) ca. -0.09 (for a related isomer) [1]

Expert Insights:

Melting Point: The relatively high melting point is indicative of a stable crystalline lattice

structure, likely influenced by intermolecular hydrogen bonding between the phenolic

hydroxyl and amino groups, as well as dipole-dipole interactions from the C-Cl and C-Br

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.benchchem.com/product/b3027061?utm_src=pdf-body
https://www.benchchem.com/product/b3027061?utm_src=pdf-body
https://www.sigmaaldrich.com/SG/en/sds/aldrich/a71328
https://www.chemsrc.com/en/cas/95-85-2_951613.html
https://www.sigmaaldrich.com/SG/en/sds/aldrich/a71328
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3027061?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


bonds. Note: The provided melting point is for a related isomer and should be considered an

estimate; experimental verification is required.

Solubility: Low aqueous solubility is expected for a polysubstituted benzene ring. While the

amino and hydroxyl groups can participate in hydrogen bonding with water, the hydrophobic

nature of the aromatic core and the large halogen atoms dominate. Solubility is expected to

be higher in polar organic solvents like methanol, ethanol, and acetone.

Acidity (pKa): The pKa of the phenolic proton is a crucial parameter influencing its ionization

state in different pH environments. Compared to phenol (pKa ≈ 10), the electron-withdrawing

inductive effects of the chlorine and bromine atoms are expected to increase the acidity

(lower the pKa) of the hydroxyl group by stabilizing the resulting phenoxide anion.[3]

Conversely, the amino group is an electron-donating group via resonance, which would tend

to decrease acidity (raise the pKa).[3] The net effect of these competing influences results in

an estimated pKa in the range of 8.5 to 9.5, making it a weak acid.

Lipophilicity (logP): The partition coefficient (logP) measures the lipophilicity of a compound.

The negative logP value for a related isomer suggests it is more hydrophilic than lipophilic,

which is somewhat counterintuitive given its structure.[1] This value may be influenced by the

experimental conditions (pH 7.5) where the molecule could be partially ionized.[1] For the

neutral molecule, a positive logP would be expected. This parameter is critical for predicting

membrane permeability and potential for bioaccumulation.

Spectroscopic Profile
Spectroscopic analysis provides the definitive structural fingerprint of the molecule.

¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to

show distinct signals for the aromatic protons and the protons on the amino and hydroxyl

groups. The two aromatic protons will appear as singlets or doublets (depending on the

solvent and resolution) in the aromatic region (approx. 6.5-7.5 ppm). The chemical shifts will

be influenced by the electronic effects of the adjacent substituents. The NH₂ and OH protons

will appear as broad singlets, and their chemical shifts will be highly dependent on the

solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will display six

distinct signals for the aromatic carbons. The carbons bonded to the heteroatoms (O, N, Cl,
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Br) will have characteristic chemical shifts. For example, the carbon attached to the hydroxyl

group (C-OH) will be significantly downfield (deshielded).

IR (Infrared) Spectroscopy: The IR spectrum will show characteristic absorption bands

confirming the presence of the key functional groups. Expected peaks include:

O-H stretch: A broad band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group.

N-H stretch: Two sharp peaks in the range of 3300-3500 cm⁻¹ for the primary amine.

C=C stretch: Aromatic ring vibrations around 1450-1600 cm⁻¹.

C-O stretch: A strong band around 1200-1260 cm⁻¹.

C-Cl and C-Br stretches: In the fingerprint region, typically below 800 cm⁻¹.

MS (Mass Spectrometry): Mass spectrometry will confirm the molecular weight of the

compound. The fragmentation pattern will show characteristic losses of substituents. A key

feature will be the isotopic pattern of the molecular ion peak due to the natural abundance of

bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an

approximate 3:1 ratio), resulting in a complex M, M+2, M+4 pattern that is highly diagnostic.

Methodologies for Analytical Characterization
Accurate and precise quantification is essential for quality control and research applications.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a

standard and robust technique for analyzing chlorophenol and aminophenol derivatives.[4][5][6]

Protocol: Purity and Quantification by RP-HPLC
This protocol describes a self-validating system for the quantitative analysis of 5-Amino-4-
bromo-2-chlorophenol.

1. Principle: The compound is separated on a non-polar stationary phase (C18) based on its

hydrophobicity, using a polar mobile phase for elution. Quantification is achieved by UV

detection at a wavelength of maximum absorbance (λmax), which should be determined

experimentally (typically between 280-300 nm for such structures).
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2. Instrumentation and Conditions:

System: High-Performance Liquid Chromatography (HPLC) with a UV-Vis Detector.

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

Mobile Phase: A gradient or isocratic mixture of a buffered aqueous phase (e.g., 20 mM

phosphate buffer, pH adjusted to 3.0) and an organic modifier (e.g., Acetonitrile or Methanol).

The exact ratio must be optimized to achieve good peak shape and resolution.

Flow Rate: 1.0 mL/min.

Column Temperature: 30 °C.

Detection Wavelength: λmax (determined experimentally).

Injection Volume: 10 µL.

3. Reagent and Standard Preparation:

Mobile Phase A: Prepare a 20 mM monobasic sodium phosphate solution in HPLC-grade

water and adjust the pH to 3.0 with phosphoric acid. Filter through a 0.45 µm membrane.[4]

Mobile Phase B: HPLC-grade Acetonitrile.[4]

Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of 5-Amino-4-bromo-2-
chlorophenol reference standard and dissolve in a 100 mL volumetric flask with a suitable

solvent (e.g., methanol or the mobile phase), sonicating if necessary.

Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL)

by serially diluting the stock solution with the mobile phase.

4. Analysis and Validation:

System Suitability: Inject the middle concentration standard five times. The relative standard

deviation (RSD) of the peak area should be <2.0%.
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Linearity: Inject the calibration standards in triplicate. Plot the average peak area against

concentration and perform a linear regression. The coefficient of determination (R²) should

be ≥ 0.999.[6]

Accuracy (Recovery): Perform recovery studies by spiking a blank matrix with the analyte at

low, medium, and high concentrations. The recovery should be within 98-102%.

Sample Analysis: Prepare the sample solution at a concentration within the linear range and

inject. Quantify using the calibration curve.

Preparation
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Caption: Experimental workflow for RP-HPLC analysis.

Safety and Handling
Based on safety data for the compound and its isomers, 5-Amino-4-bromo-2-chlorophenol
should be handled with care.

GHS Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin),

H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled),

H335 (May cause respiratory irritation).[7]

GHS Pictogram: GHS07 (Exclamation mark).

Precautionary Statements:
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Prevention: P261 (Avoid breathing dust), P280 (Wear protective gloves/protective

clothing/eye protection/face protection), P270 (Do not eat, drink or smoke when using this

product).[7][8]

Handling: Use only in a well-ventilated area or under a chemical fume hood.[1][7] Avoid

generating dust. Keep containers tightly sealed when not in use.

First Aid: In case of contact with eyes, rinse immediately with plenty of water.[7] If on skin,

wash with soap and water.[7] If inhaled, move to fresh air.[7] If swallowed, give a glass of

water and seek medical attention.[7]

Conclusion
5-Amino-4-bromo-2-chlorophenol is a substituted phenol with a distinct set of

physicochemical properties governed by the cumulative effects of its amino, bromo, chloro, and

hydroxyl functional groups. Its solid state, moderate melting point, and low aqueous solubility

are key considerations for handling and formulation. The compound's spectroscopic profile

provides a reliable means of structural confirmation, while analytical techniques like RP-HPLC

offer a robust method for quantification and purity assessment. A comprehensive understanding

of these properties, coupled with stringent adherence to safety protocols, is fundamental for the

effective and safe utilization of this compound in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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